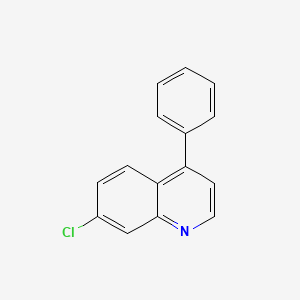

7-Chloro-4-phenylquinoline

Descripción

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C15H10ClN |

|---|---|

Peso molecular |

239.70 g/mol |

Nombre IUPAC |

7-chloro-4-phenylquinoline |

InChI |

InChI=1S/C15H10ClN/c16-12-6-7-14-13(8-9-17-15(14)10-12)11-4-2-1-3-5-11/h1-10H |

Clave InChI |

AIFFNEMIXVBMSM-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=C3C=CC(=CC3=NC=C2)Cl |

Origen del producto |

United States |

Synthetic Methodologies for 7 Chloro 4 Phenylquinoline and Its Analogs

Established Synthetic Pathways for Quinoline (B57606) Ring Systems

Several classical named reactions have been instrumental in the synthesis of quinoline and its analogs. These methods, developed in the late 19th century, remain relevant and are often the foundation for more modern synthetic approaches.

Skraup Synthesis and its Variants

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a fundamental method for preparing quinolines. nih.goviipseries.org The archetypal reaction involves the heating of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene (B124822), to produce quinoline. wikipedia.org The nitrobenzene often serves as both the oxidizing agent and the solvent. wikipedia.org To moderate the often vigorous nature of the reaction, ferrous sulfate (B86663) is typically added. wikipedia.org Arsenic acid can be used as a milder alternative to nitrobenzene. wikipedia.org

The mechanism of the Skraup synthesis begins with the dehydration of glycerol by sulfuric acid to form acrolein. iipseries.orgpharmaguideline.com This is followed by a Michael addition of the aniline to the acrolein. pharmaguideline.com The resulting intermediate then undergoes cyclization and subsequent oxidation to yield the quinoline ring. iipseries.org

A key variation of this method is the Skraup-Doebner-von Miller synthesis, which utilizes α,β-unsaturated carbonyl compounds in place of glycerol, allowing for the synthesis of substituted quinolines. acs.org

Table 1: Key Features of the Skraup Synthesis

| Feature | Description |

| Reactants | Aniline, glycerol (or α,β-unsaturated carbonyl), sulfuric acid, oxidizing agent |

| Products | Quinolines |

| Key Intermediates | Acrolein, Michael adduct |

| Conditions | Strong acid, heating |

Doebner-von Miller Reaction

The Doebner-von Miller reaction, also known as the Skraup-Doebner-von Miller quinoline synthesis, is a versatile method for producing quinolines. wikipedia.org This reaction involves the treatment of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.org The reaction is typically catalyzed by Lewis acids like tin tetrachloride and scandium(III) triflate, or Brønsted acids such as p-toluenesulfonic acid and perchloric acid. wikipedia.org

The mechanism is believed to proceed through a nucleophilic conjugate addition of the aniline to the enone. wikipedia.org This is followed by a fragmentation-recombination pathway where the initial adduct fragments into an imine and a saturated ketone, which then recombine to form the final quinoline product after cyclization and oxidation. wikipedia.orgnih.gov

A notable feature of the Doebner-von Miller reaction is its ability to produce 2- and 4-substituted quinolines, depending on the structure of the α,β-unsaturated carbonyl compound used. nih.gov

Table 2: Comparison of Skraup and Doebner-von Miller Reactions

| Reaction | Carbonyl Source | Product Scope |

| Skraup Synthesis | Glycerol (forms acrolein in situ) | Primarily unsubstituted or simply substituted quinolines |

| Doebner-von Miller Reaction | α,β-Unsaturated aldehydes or ketones | Wide range of 2- and 4-substituted quinolines |

Combe's Quinoline Synthesis

First described by Combes in 1888, this synthesis is a method for preparing 2,4-disubstituted quinolines. iipseries.orgwikipedia.org It involves the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.org The reaction proceeds through the formation of an enamine intermediate, which then undergoes cyclization. slideshare.net

The mechanism involves the protonation of a carbonyl group on the β-diketone, followed by nucleophilic attack by the aniline. wikipedia.org Dehydration leads to a Schiff base, which tautomerizes to an enamine. wikipedia.org The enamine then undergoes an acid-catalyzed ring closure (annulation), which is the rate-determining step, followed by another dehydration step to yield the substituted quinoline. wikipedia.org Common catalysts for this reaction include concentrated sulfuric acid and polyphosphoric acid. iipseries.orgwikipedia.org

Friedländer Reaction

The Friedländer synthesis, discovered by Paul Friedländer in 1882, is a reaction between a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone and a compound containing a reactive α-methylene group (a ketone or aldehyde). wikipedia.orgjk-sci.com This reaction can be catalyzed by either acids or bases. wikipedia.orgalfa-chemistry.com

Two primary mechanistic pathways have been proposed. wikipedia.org The first involves an initial aldol (B89426) condensation between the two carbonyl compounds, followed by cyclization and dehydration to form the quinoline. alfa-chemistry.com The second proposed mechanism begins with the formation of a Schiff base between the aniline and the carbonyl compound, followed by an intramolecular aldol-type reaction and subsequent elimination of water. wikipedia.org

The Friedländer synthesis is valued for its operational simplicity and the ready availability of starting materials. jk-sci.com It has found significant applications in the synthesis of pharmaceuticals and natural products. jk-sci.com

Targeted Synthesis of 7-Chloro-4-phenylquinoline Core

While the classical methods provide general access to the quinoline scaffold, more targeted approaches are often necessary for the synthesis of specific, highly substituted derivatives like this compound.

Suzuki Cross-Coupling Reactions

The Suzuki cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. youtube.com This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. youtube.comorganic-chemistry.org

For the synthesis of this compound, a Suzuki coupling approach offers a direct and efficient route. This can be achieved by coupling a phenylboronic acid with a suitable di-halogenated quinoline precursor. A study has shown that the reaction of 4,7-dichloroquinoline (B193633) with phenylboronic acid, catalyzed by phosphine-free palladium acetate (B1210297) in boiling water, yields this compound. cdnsciencepub.com However, this reaction also produces a diphenylquinoline byproduct. cdnsciencepub.com

A more regioselective synthesis was achieved using 7-chloro-4-iodoquinoline (B1588978) as the starting material. cdnsciencepub.com The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond allows for the selective coupling at the 4-position, providing this compound in high yield. cdnsciencepub.com

Table 3: Suzuki Coupling for this compound Synthesis

| Quinoline Substrate | Boronic Acid | Catalyst | Product(s) | Yield of this compound |

| 4,7-Dichloroquinoline | Phenylboronic acid | Palladium acetate | This compound and Diphenylquinoline | 78% |

| 7-Chloro-4-iodoquinoline | Phenylboronic acid | Palladium acetate | This compound | 98% |

Synthesis of 7-Chloro-4-substituted Quinoline Analogs

The primary precursor for the synthesis of most 4-substituted 7-chloroquinoline (B30040) analogs is 4,7-dichloroquinoline. The chlorine atom at the C-4 position is highly susceptible to nucleophilic substitution, making it a versatile handle for introducing a wide range of functional groups and molecular scaffolds.

The synthesis of 7-chloro-4-aminoquinoline derivatives is commonly achieved through the nucleophilic aromatic substitution of 4,7-dichloroquinoline with various primary or secondary amines. nih.gov This reaction can be performed under neat conditions or in a suitable solvent, often with heating.

One approach involves reacting 4,7-dichloroquinoline with an excess of a monoaminoalkane or diaminoalkane. For example, refluxing with butylamine (B146782) yields butyl-(7-chloro-quinolin-4-yl)-amine, while reacting with N,N-dimethyl-alkyl-diamines in a single-step reaction produces the corresponding dimethyl alkyl aminoquinoline derivatives. nih.gov Similarly, hybrid compounds incorporating a benzimidazole (B57391) moiety have been synthesized by linking it to the 4-amino position of the 7-chloroquinoline core through different linkers, such as 3-phenyl or 4-phenyl piperazine (B1678402) groups. mdpi.com The synthesis often starts with the nucleophilic substitution of 4,7-dichloroquinoline with a suitable diamine precursor. mdpi.com

Another variation involves the synthesis of {4-[(7-chloroquinolin-4-yl)amino]acetophenone}, where the 4-aminoquinoline (B48711) core is linked to an acetophenone (B1666503) unit. nih.gov This provides an additional reactive site for further chemical modifications. nih.gov

Table 1: Examples of Synthesized 7-Chloro-4-aminoquinoline Derivatives

| Compound Name | Starting Materials | Key Reaction Type |

|---|---|---|

| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | 4,7-dichloroquinoline, N,N-dimethyl-ethane-1,2-diamine | Nucleophilic Aromatic Substitution |

| 7-chloro-4-aminoquinoline-benzimidazole hybrids | 4,7-dichloroquinoline, various diamine precursors | Nucleophilic Aromatic Substitution, Condensation |

Derivatives bearing a phenoxy group at the C-4 position are typically prepared from 4,7-dichloroquinoline and appropriately functionalized phenols. researchgate.netresearchgate.net The reaction is an aromatic nucleophilic substitution. For instance, (E)-7-chloro-4-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)quinoline was synthesized from 4,7-dichloroquinoline and isoeugenol, which was itself derived from eugenol. researchgate.netresearchgate.net This synthesis can be performed as a two-step process or in a one-pot fashion. researchgate.netresearchgate.net These methods provide an efficient route to introduce substituted phenyl ethers at the 4-position of the 7-chloroquinoline nucleus. researchgate.net

Table 2: Synthesis of 7-Chloro-4-phenoxyquinoline (B12005862) Derivatives

| Product | Reactants | Reaction Condition | Yield |

|---|

The introduction of chalcogen atoms (sulfur, selenium) at the C-4 position of 7-chloroquinoline has been achieved through the reaction of organometallic intermediates with disulfides or diselenides. durham.ac.ukafricacommons.net A common strategy involves the initial conversion of a 7-chloroquinoline to a more reactive intermediate. For example, 7-chloro-4-iodoquinoline can be prepared and subsequently reacted with 1,2-diphenyldiselenide to afford 7-chloro-4-(phenylselanyl)quinoline in high yield. durham.ac.uk This method has been used to explore the structure-activity relationship of these compounds. nih.gov

Alternatively, a mixed lithium-magnesium reagent can be generated from a 7-chloroquinoline precursor, which then reacts with electrophiles like diphenyl disulfide or diphenyl diselenide to yield the corresponding 4-(phenylthio)quinoline or 4-(phenylselanyl)quinoline derivatives. durham.ac.ukafricacommons.net

Table 3: Synthesis of 7-Chloro-4-chalcogenium Analogs

| Compound Name | Precursor | Reagent | Key Intermediate |

|---|---|---|---|

| 7-Chloro-4-(phenylselanyl)quinoline | 7-chloro-4-iodoquinoline | 1,2-diphenyldiselenide | Organometallic intermediate |

Hybrid molecules combining the 7-chloroquinoline scaffold with chalcone (B49325) and pyrazoline moieties have been synthesized through multi-step reaction sequences. mdpi.com The synthesis of chalcone derivatives typically involves a Claisen-Schmidt condensation reaction between a substituted acetophenone and an aromatic aldehyde. nih.govelifesciences.org For 7-chloroquinoline-chalcone hybrids, a common route is to first prepare a 4-amino-7-chloroquinoline derivative bearing an acetophenone group, which then undergoes condensation with various aldehydes to form the chalcone framework.

Pyrazoline hybrids are subsequently synthesized from these chalcone intermediates. The α,β-unsaturated ketone system of the chalcone reacts with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines in a cyclocondensation reaction to form the five-membered pyrazoline ring. mdpi.comresearchgate.netmdpi.com For example, novel [(7-chloroquinolin-4-yl)oxy]chalcones can be cyclized with hydrazine hydrate to yield NH-pyrazoline derivatives. researchgate.net These can be further modified, for instance by N-acetylation. researchgate.net This modular approach allows for the creation of a large library of diverse hybrid compounds. mdpi.com

Table 4: General Synthetic Scheme for 7-Chloroquinoline-Chalcone-Pyrazoline Hybrids

| Step | Reaction Type | Reactants | Product |

|---|---|---|---|

| 1 | Claisen-Schmidt Condensation | 4-(4-acetylphenylamino)-7-chloroquinoline, Aromatic aldehyde | 7-Chloroquinoline-Chalcone hybrid |

The synthesis of hybrid compounds featuring a 1,2,3-triazole linker is predominantly achieved via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". tandfonline.comnih.govmdpi.com The general strategy involves two key precursors: a 7-chloroquinoline derivative bearing either an azide (B81097) or an alkyne functionality, and a corresponding reaction partner with the complementary group.

A frequent approach begins with the conversion of 4,7-dichloroquinoline to 4-azido-7-chloroquinoline by treatment with sodium azide. nih.gov This azide intermediate then undergoes a 1,3-dipolar cycloaddition reaction with a variety of terminal alkynes in the presence of a copper(I) catalyst (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) to yield the desired 1,4-disubstituted 1,2,3-triazole hybrids. nih.govfuture-science.comresearchgate.net This method is highly efficient and allows for the straightforward connection of the 7-chloroquinoline core to other molecular fragments. nih.govmdpi.com

Table 5: Synthesis of 7-Chloro-4-(triazolyl)quinoline Hybrids via Click Chemistry

| Quinoline Precursor | Alkyne/Azide Partner | Reaction Type | Catalyst System |

|---|---|---|---|

| 4-Azido-7-chloroquinoline | Various terminal alkynes | 1,3-Dipolar Cycloaddition | CuSO₄·5H₂O / Sodium Ascorbate |

Hybrid molecules that incorporate both the 7-chloroquinoline and benzenesulfonamide (B165840) moieties have been synthesized using several strategies. nih.govnih.gov A direct approach involves the nucleophilic substitution of the C-4 chlorine of 4,7-dichloroquinoline with an amino-functionalized benzenesulfonamide. This reaction can be catalyzed by an acid, such as p-dodecylbenzenesulfonic acid (DBSA), in a solvent like ethanol (B145695) under reflux conditions. future-science.comtandfonline.com

Alternatively, a more complex synthetic route involves using an enaminone intermediate. For example, (E)-1-(4-((E)-7-chloro-1-methylquinolin-4(1H)-ylideneamino)phenyl)-3-(dimethyl-amino)prop-2-en-1-one can serve as a starting material, which is then reacted with various sulfa drugs in a mixture of ethanol and acetic acid to yield the final hybrid compounds. nih.govnih.gov Click chemistry has also been employed to link the two pharmacophores via a stable triazole bridge, offering another versatile method for creating these hybrid derivatives. tandfonline.commalariaworld.org

Table 6: Synthetic Approaches to 7-Chloroquinoline-Benzenesulfonamide Hybrids

| Approach | Key Reactants | Conditions/Catalyst |

|---|---|---|

| Direct Nucleophilic Substitution | 4,7-dichloroquinoline, Aminobenzenesulfonamides | p-Dodecylbenzenesulfonic acid (DBSA), Ethanol, Reflux |

| Enaminone Intermediate Route | Enaminone of 7-chloroquinoline, Sulfa drugs | Ethanol/Acetic acid, Reflux |

Advanced Synthetic Approaches and Green Chemistry Principles

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. sigmaaldrich.comacs.orgsemanticscholar.orgedu.krd For the synthesis of this compound and its analogs, advanced methods such as microwave-assisted synthesis and the use of ionic liquids as alternative solvents are being explored to align with these green objectives. researchgate.netrsc.org

The core tenets of green chemistry that are particularly relevant to these advanced synthetic approaches include:

Prevention of Waste: It is better to prevent waste than to treat or clean it up after it has been created. sigmaaldrich.comacs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. sigmaaldrich.com

Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible. sigmaaldrich.com

Design for Energy Efficiency: Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. Synthetic methods should be conducted at ambient temperature and pressure if possible. sigmaaldrich.comacs.org

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents. edu.krd

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. asianpubs.orgnih.gov This is due to the efficient and uniform heating of the reaction mixture by microwave irradiation. asianpubs.org

In the context of quinoline synthesis, microwave irradiation has been successfully employed in various reactions. For instance, a one-pot microwave-assisted method for the synthesis of 2,4-dichloroquinolines from anilines and malonic acid in the presence of POCl₃ has been reported. This reaction proceeds rapidly, with an irradiation time of only 50 seconds at 600 W. asianpubs.org Another example is the microwave-assisted Döbner synthesis of 2-phenylquinoline-4-carboxylic acids, which also benefits from reduced reaction times. researchgate.net

A specific application relevant to the synthesis of this compound analogs is the microwave-assisted synthesis of ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate. The use of microwave energy in this multi-step synthesis significantly reduces the reaction time for the formation of a key intermediate from 2.5 hours to just 5 minutes. scielo.org.mx

The following table summarizes the comparison between conventional and microwave-assisted synthesis for a key step in the synthesis of a 7-chloro-substituted heterocyclic compound.

| Method | Reaction Time | Yield (%) |

| Conventional Heating | 2.5 hours | Not specified |

| Microwave Irradiation | 5 minutes | 93 (for intermediate) |

Data sourced from Journal of the Mexican Chemical Society, 2017. scielo.org.mx

This demonstrates the significant enhancement in reaction efficiency achieved through microwave assistance, aligning with the green chemistry principle of designing for energy efficiency. sigmaaldrich.comacs.org

Ionic liquids (ILs) are salts with low melting points that exist as liquids at or below 100 °C. They are considered "green" solvents due to their negligible vapor pressure, high thermal stability, and recyclability. rsc.org These properties make them attractive alternatives to volatile organic solvents (VOCs) commonly used in chemical synthesis.

The use of ionic liquids can influence the course of a reaction, sometimes acting as both a solvent and a catalyst. rsc.org In the synthesis of quinoline and its derivatives, ionic liquids have been shown to be effective media. For example, an acidic ionic liquid has been utilized as both a solvent and an intrinsic catalyst for the synthesis of quinazolines, a related class of nitrogen-containing heterocycles. This approach offers advantages such as self-catalysis, an easy workup process, and shorter reaction times, all of which are hallmarks of a greener synthetic route. rsc.org

A study on the synthesis of 7-chloro-4-phenoxyquinolines from 4,7-dichloroquinoline and phenols employed the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF₆]) as a green solvent under microwave irradiation. This method proved to be an efficient and environmentally friendly way to produce these potentially bioactive molecules. researchgate.net

The application of ionic liquids in synthesis aligns with several green chemistry principles, most notably the use of safer solvents and the potential for catalysis, which can lead to waste reduction and improved energy efficiency. sigmaaldrich.comedu.krd

Structure Activity Relationship Sar and Rational Derivative Design of 7 Chloro 4 Phenylquinoline Analogs

Influence of Substituents on the Quinoline (B57606) Core

The quinoline nucleus is a versatile scaffold in medicinal chemistry, and its pharmacological profile can be modulated by introducing various functional groups at different positions. rsc.orgresearchgate.net

The presence of a halogen, particularly a chlorine atom at the 7-position of the quinoline ring, is a critical determinant of biological activity in many classes of quinoline-based compounds. For instance, in the context of antimalarial 4-aminoquinolines, the 7-chloro group is essential for the inhibition of β-hematin formation, a crucial step in the detoxification of heme by the malaria parasite. acs.org While the 4-aminoquinoline (B48711) nucleus is responsible for complexing with ferriprotoporphyrin IX (Fe(III)PPIX), the 7-chloro substituent is specifically required for this inhibitory activity. acs.org This highlights that association with Fe(III)PPIX alone is not sufficient for the antiplasmodial effect. acs.org

Furthermore, the introduction of a halogen atom can significantly enhance the antimalarial activity of quinoline derivatives. orientjchem.org In the case of quinolin-4-ones, substitution at the C7 position, in general, has been found to enhance antimicrobial activity, making it an adaptable site for modifications. mdpi.com For example, the introduction of a fluorine atom at the 6-position has been shown to be necessary for strong activity in some quinolin-4-one series. mdpi.com The 7-chloro-4-phenylsulfonyl quinoline derivative has also demonstrated good anti-inflammatory potential. rsc.org

The electronic properties of substituents play a role, as seen in quinoline-imidazole hybrids where an electron-withdrawing chlorine at the C-2 position led to a loss of antimalarial activity, whereas an electron-donating methoxy (B1213986) group at the same position enhanced it. rsc.org

Table 1: Effect of Halogenation on Quinoline Activity

| Compound Class | Halogen Position | Effect on Biological Activity | Reference |

|---|---|---|---|

| 4-Aminoquinolines | 7-Chloro | Essential for β-hematin inhibitory activity (antimalarial) | acs.org |

| Quinoline Derivatives | General Halogenation | Can significantly enhance antimalarial activity | orientjchem.org |

| Quinolin-4-ones | 6-Fluoro | Necessary for strong antimicrobial activity | mdpi.com |

| Quinolin-4-ones | 7-Position | Substitution enhances antimicrobial activity | mdpi.com |

| Quinoline-imidazole hybrids | 2-Chloro | Loss of antimalarial activity | rsc.org |

The substituent at the C-4 position of the quinoline ring plays a pivotal role in determining the pharmacological properties of the molecule. In the case of 7-chloro-4-phenylquinoline, the phenyl group at this position is significant. For some quinoline derivatives, the introduction of a substituent at the C-4 position can enhance their potency against cancer cells. orientjchem.org

The nature of the substituent at C-4 is critical. For instance, in a series of 4-substituted quinolines, the 4-diethylaminomethyl butyl amino side chain was found to be optimal for antimalarial activity, as seen in chloroquine (B1663885). pharmacy180.com The presence of a phenyl substituent at the C-4 position in 2-methyl-4-phenylquinoline (B8046655) is responsible for its anti-dermatophytic action. chemrj.org

Substituents at other positions on the quinoline core also exert a significant influence on the biological activity.

C-2 Position: The nature of the substituent at the C-2 position can be critical. In some quinoline-imidazole hybrids, an electron-donating methoxy group at C-2 enhanced antimalarial activity, while an electron-withdrawing chloro group at the same position resulted in a loss of activity. rsc.org For certain quinoline derivatives with anticancer activity, compounds with substitutions at the C-2 and C-3 positions were found to be more active against specific cancer cell lines than those with substitutions at C-4 and C-8. orientjchem.org In some cases, alkyl groups at the C-2 position were more advantageous for antineoplastic activity than aryl groups. mdpi.com

C-6 Position: Substitution at the C-6 position can be crucial for the activity of certain quinoline classes. For quinolin-4-ones, a fluorine atom at the C-6 position is considered optimal for strong activity. mdpi.com

C-8 Position: An additional methyl group at the C-8 position has been shown to abolish the antimalarial activity of certain 4-aminoquinolines. pharmacy180.com However, for some quinoline-based anticancer drugs, a hydroxyl group at the C-8 position can improve the compound's antitumor activity. orientjchem.org

Table 2: Influence of Substituents at Various Positions on the Quinoline Core

| Position | Substituent | Observed Effect | Compound Class/Activity | Reference |

|---|---|---|---|---|

| C-2 | Methoxy (electron-donating) | Enhanced activity | Antimalarial quinoline-imidazole hybrids | rsc.org |

| C-2 | Chloro (electron-withdrawing) | Loss of activity | Antimalarial quinoline-imidazole hybrids | rsc.org |

| C-2 | Alkyl groups | More advantageous than aryl groups | Antineoplastic quinolin-4-ones | mdpi.com |

| C-6 | Fluorine | Optimal for strong activity | Antimicrobial quinolin-4-ones | mdpi.com |

| C-8 | Methyl | Abolished activity | Antimalarial 4-aminoquinolines | pharmacy180.com |

Structural Modifications of the C-4 Substituent

Modifications to the substituent at the C-4 position of the 7-chloroquinoline (B30040) scaffold have been extensively explored to develop new analogs with improved biological profiles.

The introduction of a phenylselanyl group at the C-4 position of 7-chloroquinoline has led to compounds with significant antioxidant and other biological activities. The organoselenium group is considered critical for the antioxidant activity of 7-chloro-4-phenylselenyl-quinoline (PSQ). nih.gov Studies comparing PSQ with a quinoline lacking the organoselenium group (7-chloroquinoline) demonstrated that the phenylselenyl group is crucial for its protective effects against oxidative stress. nih.gov

Further exploration of the structure-activity relationship of PSQ and its analogs has been conducted by introducing various substituents on the phenyl ring of the phenylselanyl moiety. Analogs such as 7-chloro-4-[(4-fluorophenyl)selanyl]quinoline and 7-chloro-4-{[3-(trifluoromethyl)phenyl]selanyl}quinoline have been synthesized and evaluated for their antinociceptive and anti-inflammatory properties. researchgate.net These studies suggest that the insertion of substituents on the phenyl ring alters the efficacy of the parent compound. researchgate.net

The replacement of the phenyl group at C-4 with a phenoxy linker has been a successful strategy in developing potent kinase inhibitors. For instance, in the design of c-Met inhibitors, a class of anticancer agents, 4-phenoxyquinoline derivatives have been synthesized. mdpi.com A key structural feature in some of these derivatives is a "5-atom regulation," which refers to a six-chemical-bond distance between the aminophenoxy at the C-4 position of the quinoline and an aryl group, often containing hydrogen, oxygen, and nitrogen atoms that can act as hydrogen-bond donors or acceptors. mdpi.com

The 7-chloro-4-(piperazin-1-yl)quinoline (B128142) scaffold, which can be considered a variation where the C-4 phenyl is replaced by a piperazine-linked group, has been a fruitful area of research, yielding compounds with diverse pharmacological profiles including antimalarial, anticancer, and anti-HIV activities. wiley.combohrium.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 7-Chloro-4-phenylsulfonyl quinoline |

| 4-Aminoquinolines |

| Quinolin-4-ones |

| Quinoline-imidazole hybrids |

| 2-Methyl-4-phenylquinoline |

| Chloroquine |

| 7-Chloro-4-phenylselenyl-quinoline (PSQ) |

| 7-Chloro-4-[(4-fluorophenyl)selanyl]quinoline |

| 7-Chloro-4-{[3-(trifluoromethyl)phenyl]selanyl}quinoline |

| 4-Phenoxyquinoline |

| 7-Chloro-4-(piperazin-1-yl)quinoline |

| Ferriprotoporphyrin IX (Fe(III)PPIX) |

Hybridization with Other Heterocyclic Scaffolds (e.g., Triazole, Pyrazoline, Benzenesulfonamide)

The strategy of molecular hybridization, which involves covalently linking two or more pharmacophores, has been effectively employed to create novel this compound analogs with enhanced biological activities and the potential to overcome drug resistance. malariaworld.org This approach aims to leverage the distinct therapeutic benefits of each constituent moiety, leading to synergistic effects or multi-target activity.

Triazole Hybrids:

The 1,2,3-triazole ring is a well-regarded pharmacophore known for a wide range of biological activities. mdpi.com Hybrid molecules incorporating the 7-chloroquinoline scaffold with a 1,2,3-triazole ring have been synthesized and evaluated for their therapeutic potential. nih.gov For instance, a series of 7-chloroquinoline-tethered Current time information in Bangalore, IN.nih.govorientjchem.org-triazole hybrids were synthesized and showed significant antimalarial activity, with IC50 values against Plasmodium falciparum ranging from 1.49 to 13.49 μM. malariaworld.org In one study, a novel 4-amino-7-chloroquinoline-based 1,2,3-triazole hybrid was synthesized via a Cu(I)-catalyzed azide-alkyne cycloaddition. mdpi.com Another study reported the synthesis of quinoline–1,2,3-triazole–aniline (B41778) hybrids, with some compounds exhibiting promising in vitro activity against HIV-1. mdpi.com Specifically, compound 11h in this series was found to be nine-fold more active than the reference drug, zidovudine (B1683550) (AZT). mdpi.com

Pyrazoline Hybrids:

Pyrazoline is another heterocyclic scaffold that has been extensively studied due to its diverse pharmacological properties, including anticancer activities. nih.govmdpi.com Researchers have synthesized hybrid compounds that combine the 7-chloro-4-aminoquinoline nucleus with a substituted 2-pyrazoline (B94618) moiety. nih.govhud.ac.uk A study involving twenty-four such hybrid analogs revealed that several compounds exhibited significant cytostatic activity against human cancer cell lines, with GI50 values as low as 0.05 to 0.95 µM. nih.govhud.ac.uk Structure-activity relationship (SAR) studies on these hybrids indicated that the presence of electron-donating groups, such as methoxy groups, on the phenyl ring of the pyrazoline moiety could be attributed to the observed biological response. nih.gov For example, compounds with a 4-OCH3 or 3,4,5-triOCH3 substitution on the phenyl ring were found to be particularly active. nih.gov

Benzenesulfonamide (B165840) Hybrids:

The hybridization of the 7-chloroquinoline core with benzenesulfonamide moieties has also been explored. Sulfonamides are a well-known class of compounds with a broad spectrum of biological activities. In one study, 7-chloroquinoline-tethered sulfonamides were synthesized and evaluated for their antimalarial activity. malariaworld.org Another research effort focused on the synthesis of 3-(quinolin-4-ylamino)benzenesulfonamides as inhibitors of human carbonic anhydrase (hCA) isoforms I and II. researchgate.net The primary 7-chloro-6-fluoro substituted sulfonamide derivative 6e was identified as the most potent inhibitor of hCA II in this series, highlighting the importance of the primary sulfonamide group for activity. researchgate.net Furthermore, 7-chloro-4-piperazinylquinoline-derived sulfonyl hybrids have demonstrated enhanced antigrowth activity on breast cancer cells compared to their 7-trifluoromethyl-4-aminoquinoline counterparts. westminster.ac.uk

Table 1: Selected Biologically Active this compound Hybrids

| Hybrid Scaffold | Compound ID | Biological Activity | Key Findings | Citation(s) |

|---|---|---|---|---|

| Triazole | 11h | Anti-HIV | 9-fold more active than AZT. | mdpi.com |

| Triazole | Not specified | Antimalarial | IC50 values of 1.49-13.49 μM against P. falciparum. | malariaworld.org |

| Pyrazoline | 25, 30, 31, 36, 37 | Anticancer | GI50 values of 0.05-0.95 µM against human cancer cell lines. | nih.govhud.ac.uk |

| Benzenesulfonamide | 6e | Carbonic Anhydrase Inhibition | Potent inhibitor of hCA II. | researchgate.net |

| Benzenesulfonamide | 28 | Anticancer | Most active in a series of 7-chloro-4-piperazinylquinoline-derived sulfonyl hybrids against breast cancer cells. | westminster.ac.uk |

Stereochemical Considerations in Quinoline Derivatives

The three-dimensional arrangement of atoms, or stereochemistry, can significantly influence the biological activity of quinoline derivatives. orientjchem.org The presence of chiral centers in these molecules can lead to enantiomers or diastereomers, which may exhibit different pharmacological profiles.

For many biologically active quinoline derivatives, the specific stereochemical configuration is crucial for potent activity. For example, in a series of quinoline-imidazole hybrids developed as antimalarial agents, the enantiomeric separation of a racemic mixture revealed that the (-)-enantiomer of a particular compound possessed more potent antimalarial activity than the (+)-enantiomer. nih.gov This highlights the importance of stereochemistry in the interaction between the drug molecule and its biological target. nih.gov

Similarly, in the development of α2C-adrenoceptor antagonists based on the 4-aminoquinoline scaffold, substitutions at the 3-position of the piperazine (B1678402) ring were found to have a significant and stereospecific beneficial effect on the affinity and potency for the α2C-adrenoceptor. acs.org This indicates that the spatial orientation of substituents plays a critical role in receptor binding and subsequent biological response.

Furthermore, studies on quinoline derivatives as anticancer agents have also underscored the importance of stereochemistry. For some compounds, the (R)-configuration at a chiral center in the side chain has been found to be more active than the (S)-configuration. orientjchem.org The presence of a chiral center can affect how the molecule fits into the active site of an enzyme or a receptor, with one enantiomer often having a much higher affinity than the other. ontosight.ai The unambiguous determination of stereochemistry is often achieved through techniques like X-ray crystallography.

While specific stereochemical studies on this compound itself are not extensively detailed in the provided results, the general principles observed for other quinoline derivatives strongly suggest that the stereochemistry of any chiral centers introduced into the this compound scaffold would be a critical factor in determining its biological activity.

Preclinical Efficacy Studies of 7 Chloro 4 Phenylquinoline Analogs

In Vitro Efficacy Assessments

In vitro studies are fundamental to the early-stage evaluation of new chemical entities, providing crucial data on their biological activity and mechanism of action at a cellular level. Analogs of 7-chloro-4-phenylquinoline have been subjected to a variety of in vitro assays to determine their potential as therapeutic agents.

Antimalarial Assays (e.g., β-Hematin Inhibition)

A primary mechanism of action for quinoline-based antimalarials is the inhibition of hemozoin formation in the parasite's digestive vacuole. researchgate.netnih.gov This process, which involves the detoxification of heme into an inert crystalline polymer called β-hematin, is essential for the parasite's survival. nih.gov Several this compound analogs have demonstrated potent activity in inhibiting this pathway.

Hybrid molecules incorporating the 7-chloroquinoline (B30040) core with hydroxypyridone moieties have been shown to be potent inhibitors of β-hematin formation. nih.gov The inhibitory activity of these hybrids was found to be superior to that of chloroquine (B1663885) in most cases, with activity improving with increased lipophilicity or the length of the alkyl linker connecting the two pharmacophores. nih.gov For instance, certain hybrid compounds displayed β-hematin inhibition IC50 equivalent values as low as 0.01, a significant improvement over chloroquine. nih.gov

Other studies have confirmed the antiplasmodial activity of various 4-aminoquinoline (B48711) derivatives against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of Plasmodium falciparum. researchgate.netresearchgate.net Novel derivatives such as TDR 58845 and TDR 58846 were active against a range of P. falciparum clones and isolates, with 50% inhibitory concentrations (IC50s) ranging from 5.52 to 89.8 nM. nih.gov

| Compound Type | Assay | Key Findings | Reference(s) |

| Hydroxypyridone-CQ Hybrids | β-Hematin Inhibition | Activity was superior to chloroquine, with IC50 equiv. as low as 0.01. Activity improved with longer alkyl linkers. | nih.gov |

| Monoquinoline (MAQ) | Hemozoin Formation | Significantly inhibited hemozoin formation in a dose-dependent manner. | researchgate.net |

| 4-Aminoquinoline Derivatives (TDR 58845, TDR 58846) | P. falciparum Growth Inhibition | Active against CQ-S and CQ-R strains, with IC50 values from 5.52 to 89.8 nM. | nih.gov |

| Chloroquine Analog (DAQ) | P. falciparum Growth Inhibition | Highly active against both CQ-S (3D7) and CQ-R (K1) strains. | researchgate.net |

Cytotoxicity Against Cancer Cell Lines (e.g., LNCaP, MCF-7, SKBR-3, PC3, HeLa, Jurkat E6.1, HL60, HCT-116, RKO, A2780)

The cytotoxic potential of this compound analogs has been extensively evaluated against a diverse panel of human cancer cell lines. These studies have identified several derivatives with significant antiproliferative activity.

New 7-chloro-4-phenoxyquinoline (B12005862) derivatives have shown promising cytotoxicity against multiple cancer cell lines. researchgate.net In assays using the MTT method, derivatives such as 3a and 3d displayed good cytotoxic activity against breast (MCF-7, SKBR-3), prostate (PC3), and cervical (HeLa) cancer cell lines, with IC50 values in the micromolar range. researchgate.net Specifically, compound 3d showed notable selectivity for SKBR-3, HeLa, and PC3 cells. researchgate.net

Furthermore, 7-chloroquinolinehydrazone derivatives have demonstrated broad-spectrum anticancer activity in the National Cancer Institute's (NCI) 60-cell line screen. nih.govmdpi.com These compounds exhibited submicromolar GI50 (50% growth inhibition) values against cell lines from leukemia (HL-60, K-562, MOLT-4), colon cancer (HCT-116), and breast cancer (MCF-7), among others. nih.gov Similarly, 7-chloro-(4-thioalkylquinoline) derivatives were found to be cytotoxic against leukemia (CCRF-CEM), colorectal (HCT-116), and other cancer cells, with sulfonyl N-oxide derivatives being particularly potent. nih.govmdpi.com

Hybrid molecules containing both a 7-chloro-4-aminoquinoline nucleus and a 2-pyrazoline (B94618) moiety also showed significant cytostatic activity against leukemia (HL-60(TB), K-562, MOLT-4) and colon cancer (HT29) cell lines. nih.gov

| Compound Class | Cell Line(s) | Cytotoxicity (IC50 / GI50) | Reference(s) |

| 4-Phenoxyquinolines | MCF-7, SKBR-3, PC3, HeLa | 9.18 µM < IC50 < 38.00 µM | researchgate.net |

| 7-Chloroquinolinehydrazones | HL-60(TB) (Leukemia) | GI50: <0.1 µM - 56 µM | nih.govnih.gov |

| 7-Chloroquinolinehydrazones | K-562 (Leukemia) | GI50: 0.76 µM - 95 µM | nih.govnih.gov |

| 7-Chloroquinolinehydrazones | HCT-116 (Colon) | GI50: ~23 µM | nih.gov |

| 7-Chloro-(4-thioalkylquinolines) | CCRF-CEM (Leukemia) | IC50: 0.55 µM - 2.74 µM | mdpi.com |

| 7-Chloro-(4-thioalkylquinolines) | HCT-116 (Colon) | IC50: ~23.5 µM | nih.gov |

| 4-Aminoquinoline-benzimidazoles | MCF-7 (Breast) | GI50: >100 µM (for most) | mdpi.com |

| 4-Aminoquinoline-benzimidazoles | HeLa (Cervical) | GI50: 24.3 µM - >100 µM | mdpi.com |

Antimicrobial Susceptibility Testing (e.g., MIC, Zone of Inhibition against ESKAPE pathogens like S. aureus, S. pneumonia, E. coli, P. aeruginosa, and MTB)

Derivatives of this compound have been investigated for their activity against a range of pathogenic microbes, including bacteria and fungi. A significant focus has been on their potential as antitubercular agents.

Multiple studies have reported the in vitro activity of 7-chloro-4-quinolinylhydrazone derivatives against Mycobacterium tuberculosis (MTB) H37Rv. nih.govnih.govmdpi.com Several compounds in this class exhibited potent activity, with Minimum Inhibitory Concentration (MIC) values as low as 2.5 µg/mL, which is comparable to first-line anti-TB drugs like ethambutol (B1671381). nih.govmdpi.com These active compounds were also found to be non-cytotoxic, highlighting their potential as selective antimycobacterial agents. nih.gov

In addition to MTB, other 7-chloro-4-aminoquinoline derivatives have been screened against various bacterial and fungal strains. mdpi.com For example, certain synthesized compounds showed notable antibacterial activity, particularly against Gram-negative bacteria. nih.gov Compound 4o was found to be remarkably active against all tested microbial strains. mdpi.com Structure-activity relationship (SAR) studies indicated that the presence of electron-withdrawing groups on the phenyl ring enhanced the antimicrobial activity of the compounds. mdpi.com While broad screening against all ESKAPE pathogens for this specific chemical family is not extensively documented in single reports, activity against key members like E. coli and S. aureus has been noted for related quinoline (B57606) structures. nih.govnih.govspandidos-publications.com

| Compound Class | Pathogen | Activity (MIC) | Reference(s) |

| 7-Chloro-4-quinolinylhydrazones | Mycobacterium tuberculosis H37Rv | 2.5 µg/mL - >100 µg/mL | nih.govnih.govmdpi.com |

| 7-Chloro-4-aminoquinoline Derivatives | Gram-positive & Gram-negative bacteria | Good to moderate activity | mdpi.com |

| 7-Chloro-4-aminoquinoline Derivatives | Fungal Strains | Good to moderate activity | mdpi.com |

Antioxidant Capacity Assays (e.g., DPPH radical scavenging)

Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties can offer therapeutic benefits. The antioxidant potential of quinoline derivatives has been explored, often using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, which measures a compound's ability to donate a hydrogen atom or electron to neutralize the radical. nih.govnih.gov

While specific DPPH assay results for this compound are not widely detailed, studies on closely related organoselenium quinoline compounds, such as 7-chloro-4-(phenylselanyl) quinoline (4-PSQ), have demonstrated significant antioxidant effects in biological systems. nih.govplos.orgresearchgate.net This compound has been shown to mitigate oxidative stress by reducing lipid and protein oxidation and restoring the balance of antioxidant enzymes in vivo. nih.govplos.org The demonstrated ability of 4-PSQ to fight oxidative damage in various tissues strongly suggests an inherent antioxidant capacity for this class of molecules, which likely contributes to their other observed biological activities. researchgate.net Studies on other synthetic quinoline derivatives have also shown moderate to high scavenging activity against DPPH radicals. eatris.cz

In Vivo Efficacy Models

Following promising in vitro results, lead compounds are advanced to in vivo models to assess their efficacy and behavior within a whole organism. For this compound analogs, these studies have primarily focused on antimalarial activity in rodent models.

Antimalarial Studies in Murine Models (e.g., P. berghei ANKA)

The 4-day suppressive test in mice infected with rodent malaria parasites, such as Plasmodium berghei, is a standard in vivo model for evaluating potential antimalarials. mdpi.com Several this compound analogs have shown excellent efficacy in these models.

A novel pyrrolizidinylmethyl derivative, MG3, was orally active in P. berghei, P. chabaudi, and P. yoelii malaria models, with efficacy comparable or superior to chloroquine. Similarly, the analog DAQ was also active against P. berghei infected mice. researchgate.net

Two other 4-aminoquinoline derivatives, TDR 58845 and TDR 58846, were shown to cure BALB/c mice infected with P. berghei. nih.gov A monoquinoline analog, MAQ, caused a 95% reduction in parasitemia on day 5 post-infection in a P. berghei model. researchgate.net These in vivo results corroborate the in vitro findings and underscore the potential of these analogs as effective antimalarial drug candidates.

| Compound | Murine Model | Efficacy | Reference(s) |

| MG3 | P. berghei, P. chabaudi, P. yoelii | Orally active with efficacy comparable or better than chloroquine. | |

| TDR 58845 | P. berghei | Cured infected mice. | nih.gov |

| TDR 58846 | P. berghei | Cured infected mice. | nih.gov |

| MAQ | P. berghei | Caused a 95% reduction of parasitemia on day 5. | researchgate.net |

| DAQ | P. berghei | Active in infected mice. | researchgate.net |

Antitumor Activity in Animal Models (e.g., Mice Tumor Growth Inhibition)

Analogs of this compound have demonstrated significant antitumor properties in various preclinical studies. A series of quinoxaline (B1680401) analogs, structurally related to the herbicide Assure, were evaluated for their efficacy against solid tumors in mice. nih.gov Among these, agents featuring a halogen, such as chlorine, in the 7-position showed curative activity in vivo, whereas the parent compound Assure, with a chlorine at the 6-position, was inactive. nih.gov This highlights the critical role of the substituent position on the quinoline ring for antitumor efficacy. nih.gov

Further investigations into novel synthetic analogs have revealed potent antiproliferative effects. One such agent, 7-(4-fluorobenzylamino)-1,3,4,8-tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-one (FBA-TPQ), was tested in a xenograft model of human pancreatic cancer. mdpi.com The study found that FBA-TPQ significantly inhibited the growth of these xenograft tumors with minimal host toxicity, with some treatments leading to tumor regression or complete remission. mdpi.com

A broad screening of 78 synthetic 7-chloro-(4-thioalkylquinoline) derivatives identified several compounds with notable cytotoxic activity against a panel of human cancer cell lines. mdpi.com The results indicated that derivatives with sulfonyl N-oxide groups generally exhibited higher cytotoxicity than their sulfanyl (B85325) and sulfinyl counterparts. mdpi.com Compound 81 from this series was particularly selective against human colorectal cancer and leukemia cell lines. mdpi.com The mechanism of action for these potent compounds was found to involve the inhibition of DNA and RNA synthesis and the induction of apoptosis. mdpi.com

Similarly, hybrid molecules incorporating the 7-chloro-4-aminoquinoline nucleus have shown promise. Hybrid compounds linked to a substituted 2-pyrazoline moiety were evaluated by the U.S. National Cancer Institute against 58 human cancer cell lines. nih.gov Several of these hybrids displayed significant cytostatic activity. nih.gov Another study on novel 7-chloro-4-aminoquinoline-benzimidazole hybrids also confirmed antiproliferative activity across multiple tumor cell lines. mdpi.com

Interactive Table: Cytotoxic Activity of 7-Chloroquinoline Derivatives Users can sort and filter the data by Compound Type, Cancer Cell Line, and Activity.

| Compound Type | Specific Compound/Series | Cancer Cell Line(s) | Reported Activity (IC₅₀/GI₅₀) | Source |

| Sulfonyl N-oxide Derivative | Compound 81 | HCT116 (colorectal), CCRF-CEM (leukemia) | High selectivity observed | mdpi.com |

| Sulfinyl/Sulfonyl Derivatives | Compounds 47–50, 59–70, 72–82 | CCRF-CEM (leukemia) | IC₅₀: 0.55–2.74 µM | mdpi.com |

| Iminoquinone Analog | FBA-TPQ | Pancreatic Cancer (in vivo xenograft) | Significant tumor growth inhibition | mdpi.com |

| Aminoquinoline-Pyrazoline Hybrid | Compounds 25, 30, 31, 36, 37 | 58 Human Cancer Cell Lines | GI₅₀: 0.05–0.95 µM | nih.gov |

| Quinoxaline Analog | 7-chloro substituted analogs | Solid tumors (in vivo) | Curative activity observed | nih.gov |

Anti-inflammatory and Antinociceptive Models (e.g., Croton Oil-induced Inflammation, Chemical/Thermal Nociception)

The anti-inflammatory and pain-reducing potential of this compound analogs has been established in several animal models.

In a study designed to assess its properties, 7-chloro-4-phenylsulfonyl quinoline (PSOQ) was administered to mice. nih.gov The compound effectively reduced abdominal writhing induced by acetic acid, a model for visceral pain. nih.gov Furthermore, in the croton oil-induced ear edema model, a standard test for acute inflammation, PSOQ diminished both the edema formation and the activity of myeloperoxidase, an enzyme indicative of inflammatory cell infiltration. nih.gov

The structure-activity relationship of these compounds was explored using 7-chloro-4-(phenylselanyl) quinoline (4-PSQ) and its analogs. nih.gov These compounds demonstrated antinociceptive effects in both chemical (acetic acid-induced writhing) and thermal (hot plate test) nociception models in mice, without causing changes in locomotor activity. nih.gov The study suggests that the insertion of different substituents significantly alters the anti-inflammatory and antinociceptive efficacy of the parent compound. nih.gov

Further research into 4-PSQ confirmed its acute anti-inflammatory effect in a carrageenan-induced pleurisy model in mice. researchgate.net In this model, 4-PSQ reduced the migration of inflammatory cells and the accumulation of pleural exudate. researchgate.net The compound also protected against the increase in reactive oxygen species levels typically induced by carrageenan. researchgate.net The antinociceptive action of 4-PSQ was found to be mediated through the modulation of glutamatergic, serotonergic, and nitrergic systems. researchgate.net

Interactive Table: Efficacy of 7-Chloroquinoline Analogs in Inflammation and Nociception Models Users can sort and filter the data by Compound, Model, and Observed Effect.

| Compound | Animal Model | Test/Assay | Observed Effect | Source |

| 7-chloro-4-phenylsulfonyl quinoline (PSOQ) | Mouse | Acetic Acid-Induced Writhing | Reduced abdominal writhing | nih.gov |

| 7-chloro-4-phenylsulfonyl quinoline (PSOQ) | Mouse | Croton Oil-Induced Ear Edema | Diminished edema and myeloperoxidase activity | nih.gov |

| 7-chloro-4-(phenylselanyl) quinoline (4-PSQ) | Mouse | Chemical & Thermal Nociception | Exhibited antinociceptive effects | nih.gov |

| 7-chloro-4-(phenylselanyl) quinoline (4-PSQ) | Mouse | Carrageenan-Induced Pleurisy | Reduced cellular migration and pleural exudate | researchgate.net |

| 4-PSQ Analogs | Mouse | Hot Plate Test | Antinociceptive effects (most analogs) | nih.gov |

Neuroprotective and Behavioral Studies in Animal Models (e.g., Drosophila melanogaster Parkinson's disease model, Mouse anxiety models, Memory impairment models)

Derivatives of this compound have shown significant promise in preclinical models of neurodegenerative diseases and behavioral disorders.

In a Drosophila melanogaster model of Parkinson's disease induced by rotenone, 7-chloro-4-(phenylselanyl) quinoline (4-PSQ) demonstrated notable neuroprotective effects. rsc.orgnih.gov Treatment with 4-PSQ was effective in reversing deficits in spontaneous locomotor activity, improving learning and short-term memory, and mitigating anxiety-like behaviors in the flies. rsc.org The compound also prevented the depletion of dopamine (B1211576) and the increase in acetylcholinesterase (AChE) activity associated with the Parkinson's-like condition. rsc.orgnih.gov Additionally, 4-PSQ showed a protective effect against acrylamide-induced neurotoxicity in Drosophila, modulating AChE activity and oxidative stress parameters. nih.gov

The efficacy of 4-PSQ has also been investigated in mammalian models. In a mouse model of Alzheimer's disease, where cognitive deficits were induced by amyloid β-peptide, 4-PSQ was effective in protecting against memory impairment and anxiety-like behaviors. nih.govnih.gov Mice treated with 4-PSQ showed improved performance in a range of behavioral tasks, including the elevated plus maze, Barnes maze, object recognition, and inhibitory avoidance tests. nih.gov The protective effects were associated with the compound's ability to prevent increases in AChE activity and lipid peroxidation in the hippocampus and cerebral cortex. nih.gov

Attenuation of Organ Toxicity in Chemotherapy-Induced Models (e.g., Oxaliplatin-induced hepatic toxicity)

A significant challenge in cancer chemotherapy is the off-target toxicity of antineoplastic agents. Preclinical studies have shown that this compound analogs can mitigate this damage.

The compound 7-chloro-4-(phenylselanyl) quinoline (4-PSQ) was evaluated for its protective effects against organ damage induced by oxaliplatin (B1677828), a common chemotherapy drug. In a mouse model of oxaliplatin-induced hepatic toxicity, treatment with 4-PSQ markedly improved liver injury as observed in histopathological examinations. nih.gov The compound reduced the plasma levels of aspartate and alanine (B10760859) aminotransferases, which are key markers of liver damage. nih.govresearchgate.net Furthermore, 4-PSQ attenuated oxidative stress by reducing the oxidation of lipids and proteins and reverting the inhibition of key hepatic enzymes caused by oxaliplatin. nih.govresearchgate.net

The protective effects of 4-PSQ extend beyond the liver. In a model of oxaliplatin-induced kidney damage, the compound was also found to be effective. researchgate.netnih.gov Treatment with 4-PSQ decreased elevated plasma urea (B33335) levels and reduced renal oxidative damage. nih.gov It restored the activities of several renal enzymes that were negatively impacted by oxaliplatin, including superoxide (B77818) dismutase, catalase, and Na+,K+ ATPase. nih.gov These findings suggest that 4-PSQ may serve as a promising agent for attenuating the organ damage associated with chemotherapy. nih.govnih.gov

Computational and Theoretical Investigations of 7 Chloro 4 Phenylquinoline Derivatives

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating the molecular basis of ligand-protein interactions.

Derivatives of the quinoline (B57606) scaffold have been extensively studied for their inhibitory potential against various enzymes implicated in disease, such as Phosphatidylinositol 3-kinases (PI3Ks) and Cyclooxygenase-2 (COX-2).

Phosphatidylinositol 3-kinases (PI3K): The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. nih.gov Molecular docking studies on quinoline-based compounds have sought to understand their binding affinity within the ATP-binding site of PI3K isoforms, particularly PI3Kα. mdpi.com For instance, studies on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, which share a chloro-quinoline core, revealed key interactions within the PI3Kα kinase domain. mdpi.com These interactions often involve hydrogen bonds with catalytically important residues like Val851 and polar interactions with Ser774. nih.gov Hydrophobic interactions, frequently involving the phenyl group of the quinoline derivative, are also crucial for stable binding, with residues such as Trp780 and Tyr836 playing a significant role. nih.gov The docking scores from these studies help in ranking compounds based on their theoretical binding affinity, guiding the synthesis of more potent inhibitors. bohrium.com

Cyclooxygenase-2 (COX-2): The COX-2 enzyme is an established target for anti-inflammatory drugs. japer.in It catalyzes the conversion of arachidonic acid to prostaglandins, mediating pain and inflammation. japer.in Docking studies of quinoline derivatives into the active site of COX-2 have been performed to predict their inhibitory activity and selectivity over the COX-1 isoform. nih.gov The active site of COX-2 features a key arginine residue (Arg120) and a tyrosine residue (Tyr385), which are critical for binding. japer.in Successful inhibitors often form hydrogen bonds with these residues. japer.in The quinoline scaffold can fit into the hydrophobic channel of the COX-2 binding site, establishing hydrophobic contacts with residues like Val349 and Leu352, which contributes to the stability of the enzyme-inhibitor complex. japer.innih.gov

| Target Enzyme | Derivative Class | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| PI3Kα | Chloro-quinolone carboxamides | Val851, Asp933 | Hydrogen Bond | mdpi.comnih.gov |

| PI3Kα | Chloro-quinolone carboxamides | Trp780, Tyr836, Ile800 | Hydrophobic/Pi-Pi Stacking | nih.gov |

| COX-2 | Quinoline derivatives | Arg120, Tyr385 | Hydrogen Bond | japer.innih.gov |

| COX-2 | Quinoline derivatives | Val349, Leu352, Trp387 | Hydrophobic Contact | japer.innih.gov |

In Silico ADME Prediction and Pharmacokinetic Profiling

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction models are essential for early-stage drug discovery, allowing researchers to evaluate the potential pharmacokinetic properties of a compound before synthesis. These predictions are often based on physicochemical properties derived from the molecular structure.

The potential for a drug to be absorbed from the gastrointestinal (GI) tract is a critical factor for oral bioavailability. Predictions for GI absorption are often based on rules like Lipinski's Rule of Five, which considers properties such as molecular weight (MW), lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Studies on 7-chloro-4-aminoquinoline hybrids and other chloroquinoline derivatives show that these compounds generally fall within the acceptable ranges for good oral absorption. mdpi.comnih.gov For example, their molecular weights are typically under 500 Da, and their calculated logP values are often less than 5. nih.gov The topological polar surface area (TPSA) is another key descriptor, with values below 140 Ų generally correlating with good intestinal absorption. researchgate.net Physiologically based models like the Advanced Compartmental Absorption and Transit (ACAT) model can provide more detailed predictions by simulating passage through different segments of the gut. altex.org

A compound's ability to cross the blood-brain barrier (BBB) determines its potential for treating central nervous system (CNS) disorders. BBB penetration is a complex process influenced by size, polarity, and interaction with efflux transporters like P-glycoprotein (P-gp). researchgate.netnih.gov In silico models predict BBB penetration by calculating the brain/blood partition coefficient (Cbrain/Cblood or logBB). researchgate.net For quinoline derivatives, predictions can vary based on their specific substitutions. While some derivatives are predicted to have low BBB penetration, others may show moderate to high potential for CNS absorption. mdpi.comresearchgate.net For instance, in silico studies on some N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives predicted no BBB permeability, which is desirable for peripherally acting agents. researchgate.net Conversely, modifications that increase lipophilicity without significantly increasing molecular size can enhance BBB penetration. nih.gov

| Derivative Class | Molecular Weight (Da) | cLogP | TPSA (Ų) | Predicted GI Absorption | Predicted BBB Penetration | Reference |

|---|---|---|---|---|---|---|

| 7-Chloro-4-aminoquinoline-benzimidazole hybrids | < 500 | < 5 | Generally < 140 | High | Variable | mdpi.com |

| N-Substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amines | ~260 - 400 | Variable | Generally < 90 | High | Low to None (for most derivatives) | nih.govresearchgate.net |

Quantum Chemical Calculations (e.g., DFT methods)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide detailed information about the electronic structure, stability, and reactivity of molecules. youtube.com These methods are used to optimize the three-dimensional geometry of a molecule and to calculate various electronic properties and vibrational frequencies.

For a derivative like 4-hydroxy-3-cyano-7-chloro-quinoline, DFT calculations using the B3LYP functional with a 6-311G(d,p) basis set have been employed to optimize the molecular structure and predict its infrared vibrational spectra. dergipark.org.tr The results from such calculations show good agreement with experimental data, validating the computational model. dergipark.org.tr

A key aspect of these studies is the analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical reactivity and kinetic stability. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily polarized. nih.govuobaghdad.edu.iq For quinoline derivatives, DFT calculations have been used to determine these properties, offering insights into their potential reaction mechanisms and charge transfer characteristics within biological systems. nih.gov

Conclusion and Future Directions in 7 Chloro 4 Phenylquinoline Research

Current Standing as a Lead Compound

7-Chloro-4-phenylquinoline has firmly established itself as a valuable lead compound in drug discovery. Its significance lies in the modifiable nature of its core structure, which allows for the synthesis of a diverse library of derivatives with a broad spectrum of biological activities. The presence of the chlorine atom at the 7-position is often considered a critical determinant of its biological effects.

A notable area of investigation has been the development of derivatives with anti-inflammatory and antinociceptive properties. A prime example is 7-Chloro-4-(phenylselanyl)quinoline (4-PSQ), which has shown potential in these areas. nih.govmdpi.com Further structure-activity relationship studies on 4-PSQ have explored the impact of various substituents on its efficacy, highlighting the scaffold's tunability. nih.gov

Beyond inflammation and pain, derivatives of this compound have been extensively studied for their anticancer activities. Research has demonstrated that modifying the 4-position of the quinoline (B57606) ring can lead to potent anticancer agents. For instance, the replacement of the phenyl group with a phenoxy linker has been a successful strategy in developing kinase inhibitors. Hybrid molecules, combining the 7-chloroquinoline (B30040) moiety with other pharmacophores like benzimidazole (B57391), have also yielded compounds with significant antiproliferative activity against various cancer cell lines. mdpi.com

The versatility of this lead compound is further underscored by the investigation of its derivatives as potential antiviral agents. For example, 4-((7-chloroquinolin-4-yl)amino)phenol was designed and synthesized as a potential inhibitor of the SARS-CoV-2 main protease. nih.gov

Prospects for Novel Drug Development

The future of drug development based on the this compound scaffold is bright, with several promising avenues being actively explored. The core strategy revolves around molecular hybridization, which involves combining the 7-chloroquinoline pharmacophore with other bioactive molecules to create hybrid compounds with enhanced efficacy and potentially novel mechanisms of action. mdpi.com This approach aims to address challenges such as drug resistance. mdpi.com

One of the most promising areas is the continued development of anticancer agents. Researchers are designing and synthesizing new derivatives to target specific biological pathways involved in cancer progression. For example, novel 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives have been evaluated as VEGFR-II inhibitors, a key target in angiogenesis. nih.gov The synthesis of quinoline-benzimidazole hybrids has also resulted in compounds that show strong cytotoxic activity against leukemia and lymphoma cells, suggesting their potential as leads for new antitumor drugs. mdpi.com

The development of new anti-inflammatory and analgesic drugs based on this scaffold also holds significant promise. The proven activity of compounds like 4-PSQ provides a strong foundation for creating derivatives with improved potency and selectivity. nih.gov Studies have shown that these compounds can exhibit a higher affinity for COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Furthermore, the antiviral potential of this compound derivatives is an expanding area of research. The development of compounds like 4-((7-chloroquinolin-4-yl)amino)phenol for SARS-CoV-2 is a testament to the adaptability of this scaffold to combat emerging infectious diseases. nih.gov The creation of particulate systems for drug delivery of these new analogs is also being explored to enhance bioavailability and reduce toxicity. nih.gov

Table 1: Selected this compound Derivatives and their Biological Activities

| Derivative Name | Biological Activity | Research Focus |

| 7-Chloro-4-(phenylselanyl)quinoline (4-PSQ) | Anti-inflammatory, Antinociceptive | Exploration of structure-activity relationships for pain and inflammation. nih.gov |

| 7-Chloro-4-aminoquinoline-benzimidazole hybrids | Anticancer | Inhibition of cancer cell growth, particularly in leukemia and lymphoma cell lines. mdpi.com |

| 4-((7-Chloroquinolin-4-yl)amino)phenol | Antiviral | Potential inhibitor of SARS-CoV-2 main protease. nih.gov |

| 7-Chloro-4-(piperazin-1-yl)quinoline derivatives | Anticancer | Development of VEGFR-II inhibitors for cancer therapy. nih.gov |

| 7-Chloro-4-phenoxyquinoline (B12005862) derivatives | Anticancer | Design of kinase inhibitors for cancer treatment. |

Research Gaps and Emerging Areas

Despite the extensive research on this compound and its derivatives, several research gaps and emerging areas warrant further investigation. A significant challenge lies in the synthesis of these complex molecules. While many synthetic routes have been developed, there is a growing need for more efficient and environmentally friendly ("green") methods to produce these compounds. researchgate.net The development of such protocols would not only be cost-effective but also align with the principles of sustainable chemistry.

Another research gap is the comprehensive understanding of the structure-activity relationships for various biological targets. While studies have elucidated these relationships for specific activities like anti-inflammatory effects, a more systematic exploration across a wider range of targets is needed. This would enable a more rational design of derivatives with improved selectivity and potency.

An emerging area of research is the exploration of novel biological targets for this compound derivatives. While much of the focus has been on cancer, inflammation, and infectious diseases, the inherent versatility of the scaffold suggests that it could be effective against other diseases as well. Investigating its potential in areas such as neurodegenerative diseases or metabolic disorders could open up new therapeutic applications.

Furthermore, overcoming drug resistance remains a critical challenge in medicinal chemistry. The development of hybrid molecules based on the this compound scaffold is a promising strategy to address this issue. mdpi.com Future research should focus on designing and synthesizing novel hybrids that can circumvent existing resistance mechanisms. This includes exploring different linkers and combining the quinoline moiety with a wider variety of pharmacophores. mdpi.com

Finally, while many studies report the in vitro activity of new derivatives, there is a need for more extensive in vivo studies to validate their therapeutic potential. Bridging this translational gap is crucial for moving these promising compounds from the laboratory to clinical applications.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing 7-chloro-4-phenylquinoline with high regioselectivity?

- Methodological Answer : Utilize palladium-catalyzed cross-coupling reactions, as demonstrated in the conversion of 4,7-dichloroquinoline to this compound using phenyltrimethoxysilane and tetrabutylammonium fluoride. Key parameters include:

- Catalyst selection: Palladium-phosphinous acid complexes (e.g., POPd series) for efficient coupling .

- Solvent optimization: Acetonitrile outperforms DMF or ethyl acetate in yield and selectivity .

- Purification: Column chromatography or recrystallization to isolate the product, followed by NMR and HPLC validation (≥95% purity) .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- NMR spectroscopy : Confirm substitution patterns (e.g., phenyl at C4, chlorine at C7) via H/C NMR chemical shifts .

- Mass spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for CHClN: 240.06) .

- HPLC : Assess purity using reverse-phase columns (e.g., C18, acetonitrile/water gradient) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer : Prioritize target-specific assays based on structural analogs:

- Antimalarial activity : Plasmodium falciparum lactate dehydrogenase (pLDH) assay .

- Anticancer potential : MTT or Mosmann’s cytotoxicity assay against cancer cell lines (e.g., HeLa, MCF-7) .

- Dose-response curves : Use IC values to quantify potency and compare with reference drugs (e.g., chloroquine for antimalarial studies) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Purity verification : Re-evaluate compound purity via HPLC and elemental analysis to rule out impurities as confounding factors .

- Assay standardization : Ensure consistent cell lines, incubation times, and solvent controls across studies .

- Orthogonal assays : Validate results using complementary methods (e.g., flow cytometry for apoptosis alongside MTT assays) .

Q. What computational approaches are effective for predicting the mechanism of action of this compound?

- Methodological Answer :

- Molecular docking : Model interactions with target proteins (e.g., Plasmodium cytochrome bc complex) using software like AutoDock Vina and PubChem 3D conformers .

- QSAR studies : Correlate substituent effects (e.g., electron-withdrawing Cl at C7) with bioactivity using descriptors like Hammett constants .

- MD simulations : Assess binding stability over time (e.g., 100-ns trajectories in GROMACS) .

Q. How can the synthetic yield of this compound be optimized for scale-up?

- Methodological Answer :

- Catalyst loading : Screen Pd concentrations (0.5–5 mol%) to balance cost and efficiency .

- Temperature control : Maintain 60–80°C to prevent side reactions (e.g., homocoupling) .

- Workflow integration : Use continuous-flow reactors for reproducible, gram-scale synthesis .

Q. What strategies are recommended for designing this compound derivatives with enhanced selectivity?

- Methodological Answer :

- Bioisosteric replacement : Substitute the phenyl group with heteroaromatic rings (e.g., pyridyl) to modulate lipophilicity and target engagement .

- Protease-sensitive linkers : Introduce biodegradable moieties (e.g., ester groups) for tumor-selective drug release .

- Metabolic stability assays : Use liver microsomes to identify metabolic hotspots (e.g., C4 position) for stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.